REACTION_CXSMILES
|
C([S:4][CH2:5][CH:6]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])=[O:8])(=O)C.[OH-].[Na+].C1(C)C=CC=CC=1.C(O)(=O)C>CO>[SH:4][CH2:5][CH:6]([CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:7]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:8] |f:1.2,3.4|
|
Name
|
( a )
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)NCCC(=O)OCC)CC1=CC=CC=C1
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
(±)-3-[[2-(mercaptomethyl)-1-oxo- -phenylpropyl]amino]propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in one portion
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated to approximately 1/2 volume in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between water (50 ml.) and ethyl acetate (30 ml.)
|
Type
|
WASH
|
Details
|
The aqueous layer is washed with ethyl acetate (30 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted again with ethyl acetate (3×20 ml.)
|
Type
|
WASH
|
Details
|
washed with water and brine (30 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each), dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 0.71 g
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
SCC(C(=O)NCCC(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |